molecular formula C21H24N2 B8503214 2-Benzyl-8-(pyridin-4-yl)-2-azaspiro[4.5]dec-7-ene

2-Benzyl-8-(pyridin-4-yl)-2-azaspiro[4.5]dec-7-ene

Cat. No. B8503214
M. Wt: 304.4 g/mol
InChI Key: ZQONACDTIVSZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-8-(pyridin-4-yl)-2-azaspiro[4.5]dec-7-ene is a useful research compound. Its molecular formula is C21H24N2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyl-8-(pyridin-4-yl)-2-azaspiro[4.5]dec-7-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-8-(pyridin-4-yl)-2-azaspiro[4.5]dec-7-ene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Benzyl-8-(pyridin-4-yl)-2-azaspiro[4.5]dec-7-ene

Molecular Formula

C21H24N2

Molecular Weight

304.4 g/mol

IUPAC Name

2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene

InChI

InChI=1S/C21H24N2/c1-2-4-18(5-3-1)16-23-15-12-21(17-23)10-6-19(7-11-21)20-8-13-22-14-9-20/h1-6,8-9,13-14H,7,10-12,15-17H2

InChI Key

ZQONACDTIVSZPW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)CC3=CC=CC=C3)CC=C1C4=CC=NC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-benzyl-8-(pyridin-4-yl)-2-azaspiro[4.5]decan-8-ol (500 mg, 1.55 mmol, 1.0 eq.) (see step-7 product AMN-39) in pyridine (5 ml) was added dropwise SOCl2 (1 ml) at −10° C. and the reaction mixture was stirred at the same temperature for 10 min. After completion of the reaction (monitored by TLC), the reaction mixture was poured onto (50 g) and sat. NaHCO3 solution (10 ml) was added. The mixture was extracted with methylene chloride (50 ml). The organic layer was washed with brine (30 ml) and dried over sodium sulfate. The solvent was evaporated under reduced pressure to give the crude product which was purified by column chromatography (silica gel; 2% MeOH/DCM) to yield the desired compound as a yellow semisold. Yield: 63% (300 mg, 0.987 mmol).
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10 mL
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63%

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